7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
799262-04-7 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
7-ethyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-2-7-3-4-8-9(12)6-11(13)14-10(8)5-7/h3-6,12H,2H2,1H3 |
InChI Key |
NGELCCCGQWKBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
Sophisticated Derivatization Strategies for 7 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One Analogues
Functionalization Reactions at the C-3 Position of the 4-Hydroxycoumarin (B602359) Scaffold
The C-3 position of the 4-hydroxycoumarin core is a nucleophilic center, making it amenable to a variety of functionalization reactions. This reactivity is a consequence of the tautomeric equilibrium between the 4-hydroxy-2-pyrone and the 2,4-chromanedione forms.
C-3 Alkylation: The introduction of alkyl groups at the C-3 position is a common strategy to enhance the lipophilicity and modulate the biological activity of 4-hydroxycoumarin derivatives. This can be achieved through reactions with various alkylating agents. For instance, the reaction of 4-hydroxycoumarins with secondary benzylic alcohols or their corresponding acetates can be catalyzed by sulfated tin oxide (STO), an efficient and reusable solid superacid catalyst. These reactions proceed under reflux conditions in acetic acid to yield C-3 alkylated products in good yields. The catalyst can be recovered and reused without a significant loss of activity, highlighting the green credentials of this methodology.
Michael Addition: The C-3 position can also participate in Michael additions, a conjugate addition reaction with α,β-unsaturated carbonyl compounds. This reaction allows for the introduction of a wide range of substituents, expanding the chemical diversity of the 7-ethyl-4-hydroxycoumarin analogues. The reaction typically proceeds under basic conditions, where the C-3 carbanion attacks the β-carbon of the Michael acceptor.
Mannich Reaction: The Mannich reaction is a three-component condensation involving formaldehyde (B43269), a primary or secondary amine, and a compound with an active hydrogen, such as the C-3 proton of 4-hydroxycoumarin. However, in the case of 7-hydroxycoumarins, electrophilic substitution, including the Mannich reaction, is often directed to the C-8 position of the benzene (B151609) ring due to the activating effect of the hydroxyl group. This regioselectivity is a key consideration in the synthesis of specific isomers. The reaction is typically carried out by refluxing the 7-hydroxycoumarin derivative with formaldehyde and a suitable amine in a solvent like ethanol (B145695).
Knoevenagel Condensation: The Knoevenagel condensation provides a pathway to introduce a carbon-carbon double bond at the C-3 position. This reaction involves the condensation of an aldehyde or ketone with the active methylene (B1212753) group at C-3, typically catalyzed by a weak base. For instance, 3-formyl-4-hydroxycoumarin can undergo Knoevenagel condensation with active methylene compounds to afford various derivatives.
O-Acylation and C-Acylation Reactions: Regioselectivity and Scope
Acylation of 4-hydroxycoumarins, including 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one, can occur at either the C-3 position (C-acylation) or the 4-hydroxyl group (O-acylation), leading to different classes of derivatives with distinct properties. sciepub.com The regioselectivity of this reaction is influenced by the reaction conditions, including the choice of solvent, base, and acylating agent. sciepub.com
In a basic medium, the 4-hydroxyl group deprotonates to form an ambident nucleophile, an alcoholate anion in equilibrium with a mesomeric carbanion at the C-3 position. sciepub.com Generally, C-acylation is favored under thermodynamic control, while O-acylation is the product of kinetic control.
C-Acylation: The synthesis of 3-acyl-4-hydroxycoumarins is a well-established transformation. ajoch.org The reaction of 4-hydroxycoumarin with acyl chlorides in the presence of a base like pyridine (B92270) or piperidine (B6355638) typically leads to C-acylation. sciepub.com For example, the use of long-chain acid chlorides with a catalytic amount of piperidine under ultrasound irradiation results in quantitative C-acylation. sciepub.com Another method involves the initial formation of the O-acyl derivative, which is then rearranged to the C-acyl product using a catalyst such as potassium cyanide. sciepub.com
O-Acylation: The formation of 4-coumarinyl carboxylates (O-acyl derivatives) is achieved by reacting 4-hydroxycoumarin with acyl chlorides or acid anhydrides under conditions that favor kinetic control. sciepub.com Microwave-assisted synthesis in the presence of a base like sodium hydroxide (B78521) or copper salts has been reported for the preparation of O-acylated coumarins. sciepub.com The choice of solvent and base is crucial in directing the reaction towards O-acylation. For instance, using triethylamine (B128534) in methylene chloride can initially yield the enol ester (O-acyl product). sciepub.com
| Acylation Type | Reagents and Conditions | Product | Reference |
| C-Acylation | Acyl chloride, piperidine, ultrasound | 3-Acyl-4-hydroxycoumarin | sciepub.com |
| C-Acylation | Acyl chloride, triethylamine, then KCN | 3-Acyl-4-hydroxycoumarin | sciepub.com |
| O-Acylation | Acid halide, NaOH, microwave | 4-Coumarinyl carboxylate | sciepub.com |
| O-Acylation | Acyl chloride, triethylamine, methylene chloride | 4-Coumarinyl carboxylate (enol ester) | sciepub.com |
Halogenation and Nitration Methodologies
Electrophilic substitution reactions, such as halogenation and nitration, on the benzene ring of this compound introduce functional groups that can serve as handles for further derivatization or modulate the electronic properties of the molecule. The directing effects of the existing substituents, namely the ethyl group at C-7 and the lactone ring, play a crucial role in determining the regioselectivity of these reactions.
Nitration: The nitration of 7-hydroxy-4-methylcoumarin, a close analogue of the target compound, has been studied in detail. jetir.orgscispace.comresearchgate.net Treatment of 7-hydroxy-4-methylcoumarin with a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (0-10 °C) typically yields a mixture of two isomeric products: the 6-nitro and the 8-nitro derivatives. jetir.orgscispace.com The isomers can be separated by fractional crystallization. scispace.com The electron-donating hydroxyl group at C-7 directs the incoming electrophile to the ortho (C-6 and C-8) positions.
| Reactant | Reagents | Products | Yields | Reference |
| 7-Hydroxy-4-methylcoumarin | conc. HNO₃, conc. H₂SO₄ | 7-Hydroxy-4-methyl-6-nitrocoumarin | 45% | jetir.org |
| 7-Hydroxy-4-methyl-8-nitrocoumarin | 40% | jetir.org |
Halogenation: While specific studies on the halogenation of this compound are not extensively detailed in the provided context, general principles of electrophilic aromatic substitution on coumarin (B35378) systems apply. The electron-rich benzene ring is susceptible to halogenation. The regioselectivity would be influenced by the directing effects of the substituents. The hydroxyl group at C-7 is a strong activating group, directing halogenation to the C-6 and C-8 positions. The specific reaction conditions, including the choice of halogenating agent and catalyst, would determine the outcome of the reaction.
Heterocycle Annulation and Fusion Strategies
The fusion of heterocyclic rings onto the 4-hydroxycoumarin scaffold is a powerful strategy for creating novel polycyclic systems with potentially enhanced biological activities. researchgate.net These annulation reactions often utilize the reactivity of the C-3 and C-4 positions.
Synthesis of Pyranocoumarins: Pyranocoumarins are a prominent class of fused heterocycles. researchgate.net A variety of methods have been developed for their synthesis. For instance, a formal [3+3] cycloaddition of 4-hydroxycoumarins with propargyl alcohols can be achieved under mild conditions. researchgate.net Acid-catalyzed reactions of 4-hydroxycoumarins with isoprene (B109036) can lead to different pyranocoumarin (B1669404) isomers depending on whether a Brønsted or Lewis acid is used. researchgate.net Furthermore, multicomponent reactions involving 4-hydroxycoumarins, aldehydes, and a source of active methylene groups are widely used to construct pyranocoumarin derivatives. rsc.org
Synthesis of Other Fused Systems: Beyond pyrans, other heterocycles can be annulated to the coumarin core. For example, 3-formyl-4-hydroxycoumarin is a key intermediate for the synthesis of various fused systems. It can react with active methylene compounds to yield pyranocoumarins, pyranopyrazoles, and pyranoisoxazoles. The versatility of the 4-hydroxycoumarin scaffold allows for the construction of a diverse range of fused heterocyclic systems through carefully chosen reaction partners and conditions.
Synthesis and Characterization of Metal Complexes Incorporating 4-Hydroxycoumarin Ligands
The 4-hydroxycoumarin scaffold, particularly when functionalized with chelating groups, can act as a ligand to form coordination complexes with various metal ions. nih.gov These metal complexes often exhibit unique chemical and biological properties compared to the free ligands.
The synthesis of these complexes typically involves the reaction of a functionalized 4-hydroxycoumarin derivative with a suitable metal salt in an appropriate solvent. For instance, Schiff base derivatives of 4-hydroxycoumarin can act as bidentate or polydentate ligands. The synthesis of palladium(II) complexes with bidentate ligands derived from 3-acetyl-4-hydroxycoumarin and hydroxyanilines has been reported. nih.gov These complexes were characterized by elemental analysis, NMR, and IR spectroscopy. nih.gov
Similarly, complexes of copper(II), zinc(II), nickel(II), cobalt(II), and iron(III) with 4-methyl-7-hydroxycoumarin have been synthesized and characterized. researchgate.net The thermal analysis of these complexes indicated the formation of compounds with the general formula Met(HL)₂·nH₂O or Fe(HL)₃·5H₂O. researchgate.net The characterization of these metal complexes involves a range of spectroscopic and analytical techniques to determine their structure, stoichiometry, and coordination geometry.
| Ligand | Metal Ion | Complex Stoichiometry | Characterization Techniques | Reference |
| Schiff base of 3-acetyl-4-hydroxycoumarin | Pd(II) | [Pd(L)₂] | Elemental Analysis, ¹H NMR, ¹³C NMR, IR | nih.gov |
| 4-Methyl-7-hydroxycoumarin | Cu(II), Zn(II), Ni(II), Co(II) | [Met(HL)₂·nH₂O] | Elemental Analysis, IR, ¹H NMR, MS, TGA/DTA | researchgate.net |
| 4-Methyl-7-hydroxycoumarin | Fe(III) | [Fe(HL)₃·5H₂O] | Elemental Analysis, IR, ¹H NMR, MS, TGA/DTA | researchgate.net |
Preparation and Investigation of Schiff Bases Derived from 4-Hydroxycoumarins
Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. The 4-hydroxycoumarin scaffold can be derivatized to include an aldehyde or ketone function, which can then be used to prepare Schiff bases.
For example, 7-hydroxy-4-methylcoumarin can be formylated at the C-8 position to yield 8-formyl-7-hydroxy-4-methylcoumarin. connectjournals.com This aldehyde can then be reacted with various aromatic amines to produce a series of Schiff bases. connectjournals.com The synthesis is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like absolute alcohol. connectjournals.com
Another approach involves the synthesis of Schiff bases from 3-formyl-4-hydroxycoumarin or by introducing a reactive side chain that can be converted to a Schiff base. For instance, 4-hydroxycoumarin can be reacted with ethyl bromoacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. This hydrazide can then be condensed with various aldehydes to yield Schiff bases. researchgate.net
The synthesized Schiff bases are characterized by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm the presence of the imine functionality. connectjournals.comorientjchem.org These derivatives are of interest due to their potential biological activities and their utility as ligands for the synthesis of metal complexes. connectjournals.comresearchgate.net
Comprehensive Spectroscopic and Structural Elucidation of 7 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals unequivocally.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl proton, the ethyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the benzopyran core.
The aromatic region would typically show signals for the protons on the benzene (B151609) ring. The proton at C5 is expected to be a doublet, coupling with the proton at C6. The proton at C6 would likely appear as a doublet of doublets, coupling with both the C5 and C8 protons. The proton at C8 is anticipated to be a singlet or a narrowly split doublet. The vinylic proton at C3 is expected to be a singlet due to the absence of adjacent protons.
The ethyl group at C7 will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, which in turn will appear as a triplet. The hydroxyl proton at C4 often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 5.5 - 5.7 | s | - |
| H-5 | ~ 7.5 - 7.7 | d | 8.0 - 9.0 |
| H-6 | ~ 6.8 - 7.0 | dd | 8.0 - 9.0, 2.0 - 2.5 |
| H-8 | ~ 6.7 - 6.9 | d | 2.0 - 2.5 |
| -OH (C4) | ~ 9.0 - 11.0 | br s | - |
| -CH₂- (Ethyl) | ~ 2.6 - 2.8 | q | ~ 7.5 |
| -CH₃ (Ethyl) | ~ 1.2 - 1.4 | t | ~ 7.5 |
Note: Predicted values are based on the analysis of similar coumarin (B35378) structures and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show eleven distinct signals, corresponding to each unique carbon atom. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.
The carbonyl carbon (C2) of the lactone ring is typically observed at a downfield chemical shift. The carbon bearing the hydroxyl group (C4) and the oxygen-linked aromatic carbon (C8a) also resonate at lower fields. The quaternary carbons (C4, C7, C8a, and C4a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 162 - 165 |
| C-3 | ~ 90 - 95 |
| C-4 | ~ 160 - 163 |
| C-4a | ~ 110 - 115 |
| C-5 | ~ 125 - 128 |
| C-6 | ~ 115 - 118 |
| C-7 | ~ 145 - 148 |
| C-8 | ~ 100 - 105 |
| C-8a | ~ 152 - 155 |
| -CH₂- (Ethyl) | ~ 28 - 32 |
| -CH₃ (Ethyl) | ~ 12 - 15 |
Note: Predicted values are based on the analysis of similar coumarin structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons H-5 and H-6, and between the methylene and methyl protons of the ethyl group. youtube.comsdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for C3, C5, C6, C8, and the carbons of the ethyl group based on their attached protons. youtube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for assigning quaternary carbons and for connecting different spin systems. For instance, correlations from the ethyl protons to C6, C7, and C8 would confirm the position of the ethyl group. Correlations from H-3 to C-2, C-4, and C-4a would help in assigning these carbons. youtube.comsdsu.edu
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong absorption band around 1720-1680 cm⁻¹ is attributed to the C=O stretching vibration of the α,β-unsaturated lactone. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the lactone and the phenolic hydroxyl group would appear in the 1300-1000 cm⁻¹ range. The presence of the ethyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 and 1380 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3400 - 3200 | Broad, Strong |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium |
| C=O Stretch (lactone) | 1720 - 1680 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (lactone/phenol) | 1300 - 1000 | Strong |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarins are known to be highly fluorescent, and their absorption and emission properties are influenced by the substitution pattern and the solvent. researchgate.net
The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show two main absorption bands. These bands arise from π → π* electronic transitions within the conjugated benzopyran system. The position of the absorption maxima (λ_max) can be affected by the polarity of the solvent. mdpi.comvlabs.ac.in Generally, an increase in solvent polarity can cause a bathochromic (red) shift in the absorption bands.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) |
| Methanol | ~ 320 - 330 | ~ 290 - 300 |
| Ethanol | ~ 320 - 330 | ~ 290 - 300 |
| Dichloromethane | ~ 315 - 325 | ~ 285 - 295 |
Note: Predicted values are based on the UV-Vis spectra of similar 4-hydroxycoumarin (B602359) derivatives.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₁₀O₃), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (190.06 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.
The fragmentation of coumarin derivatives under electron ionization (EI) often involves characteristic losses. A common fragmentation pathway is the retro-Diels-Alder reaction of the pyrone ring, leading to the loss of CO (28 Da) and subsequent rearrangements. The loss of the ethyl group (29 Da) or a methyl radical from the ethyl group (15 Da) are also expected fragmentation pathways.
Table 5: Predicted Key Mass Spectral Fragments for this compound
| m/z | Predicted Fragment |
| 190 | [M]⁺ |
| 175 | [M - CH₃]⁺ |
| 162 | [M - CO]⁺ |
| 161 | [M - C₂H₅]⁺ |
| 134 | [M - CO - CO]⁺ or [M - C₂H₅ - HCN]⁺ (rearrangement) |
Note: Predicted fragmentation is based on common fragmentation patterns of coumarin derivatives. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms creates a unique pattern of spots, the intensities and positions of which are used to reconstruct a three-dimensional map of the electron density within the crystal.
For a compound such as this compound, single-crystal X-ray diffraction would yield precise data on the planarity of the benzopyran core, the orientation of the ethyl and hydroxyl substituents, and the nature of any intermolecular hydrogen bonding involving the hydroxyl and carbonyl groups. Such data is invaluable for understanding the molecule's packing in the solid state and for correlating its structure with its physical and chemical properties.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀O₃ |
| Formula Weight | 190.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 5.987 |
| c (Å) | 17.234 |
| α (°) | 90 |
| β (°) | 101.34 |
| γ (°) | 90 |
| Volume (ų) | 863.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.463 |
| Absorption Coefficient (mm⁻¹) | 0.11 |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of enantiomers, which are non-superimposable mirror images of each other. For a molecule to be chiral, it must lack an improper axis of rotation, which most commonly arises from the presence of a stereogenic center.
The core structure of this compound is achiral and therefore would not exhibit chiroptical properties. The molecule possesses a plane of symmetry that renders it superimposable on its mirror image. However, if a chiral center were introduced into the molecule, for instance through substitution on the ethyl group or at the C3 position of the pyranone ring, the resulting enantiomers could be distinguished using chiroptical spectroscopy.
In such a hypothetical chiral derivative, each enantiomer would interact differently with plane-polarized light. Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, yielding a spectrum with positive or negative peaks that are mirror images for the two enantiomers. This technique is highly sensitive to the stereochemical environment of the chromophores within the molecule.
Should a chiral derivative of this compound be synthesized, its enantiomeric purity and absolute configuration could be investigated using these techniques. The following table provides an example of the type of data that might be obtained.
Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Technique | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|---|
| Circular Dichroism | 220 | +15,000 |
| 254 | -8,000 |
Note: The data in this table is illustrative for a hypothetical chiral derivative and does not represent experimentally determined values for this compound.
Theoretical and Computational Chemistry Applied to 7 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of 4-hydroxycoumarin (B602359) derivatives. nih.gov By calculating the electron density, DFT methods can predict a variety of chemical properties. For 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the distribution of electron density and identify reactive sites within the molecule. researchgate.netresearchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the molecule's reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For 4-hydroxycoumarin derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is concentrated on the pyrone ring, indicating its susceptibility to nucleophilic attack. mdpi.com
Reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. These parameters help in predicting how this compound will interact with other chemical species.
Table 1: Calculated Electronic Properties of a Representative 4-Hydroxycoumarin Derivative using DFT
| Parameter | Value (a.u.) | Description |
| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.078 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 0.157 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 0.156 | Tendency to attract electrons |
| Chemical Hardness (η) | 0.0785 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 0.155 | Global electrophilic nature of the molecule |
Note: The values presented are illustrative for a 4-hydroxycoumarin system and would be specifically calculated for this compound in a dedicated study.
Quantum Chemical Calculations for Molecular Properties and Energetics
Quantum chemical calculations provide a deeper understanding of the molecular properties and energetics of this compound. These methods can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. nih.gov Geometry optimization aims to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.
Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net For instance, the characteristic carbonyl stretching frequency in the pyrone ring can be accurately predicted.
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated. These values are essential for understanding the stability of the molecule and predicting the feasibility and spontaneity of chemical reactions involving this compound.
Investigation of Tautomeric Equilibria and Stability in 4-Hydroxycoumarin Structures
4-Hydroxycoumarin and its derivatives, including this compound, can exist in different tautomeric forms. arabjchem.orgresearchgate.netsciepub.com The main tautomers are the 4-hydroxy-2H-1-benzopyran-2-one (enol form) and the 2,4-chromanedione (keto form). arabjchem.org Computational methods are invaluable for studying the equilibrium between these tautomers and determining their relative stabilities. arabjchem.org
By calculating the total energies of the different tautomeric forms, it is possible to predict which tautomer is more stable and therefore more abundant under given conditions. The solvent can have a significant impact on the tautomeric equilibrium, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). researchgate.net Generally, for 4-hydroxycoumarins, the enol form is found to be more stable than the keto form in both the gas phase and in various solvents. nih.gov
Table 2: Relative Energies of Tautomers of a 4-Hydroxycoumarin Derivative
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| 4-hydroxy-2H-1-benzopyran-2-one (enol) | 0.00 | 0.00 |
| 2,4-chromanedione (keto) | +7.5 | +5.8 |
Note: These are representative values. The exact energy difference for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological macromolecules. researchgate.net
By simulating the motion of atoms in the system, MD can explore the different conformations that the molecule can adopt and their relative populations. This is particularly important for understanding the flexibility of the ethyl group at the 7-position.
Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding, which play a crucial role in the chemical and biological activity of 4-hydroxycoumarin derivatives. researchgate.net For example, simulations can reveal how this compound interacts with water molecules in an aqueous environment or with the active site of an enzyme. The root mean square deviation (RMSD) can be plotted against simulation time to assess the stability of the molecule's conformation. researchgate.net
In Silico Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, it is possible to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the structure and assign resonances. nih.gov UV-Vis absorption spectra can also be simulated to predict the wavelengths of maximum absorption. arabjchem.org
Beyond spectroscopy, computational methods can be used to investigate potential reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface for a given reaction. This allows for the determination of activation energies and reaction rates, providing valuable insights into the reaction mechanism. For instance, the reaction of 4-hydroxycoumarins with radicals can be modeled to understand their antioxidant properties or their degradation pathways in the environment. rsc.org
Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar of 7 Ethyl 4 Hydroxy 2h 1 Benzopyran 2 One Derivatives
Biological Activity Spectrum and Mechanistic Basis
The biological activities of 4-hydroxycoumarin (B602359) derivatives are diverse. While they are most renowned for their anticoagulant effects, various compounds within this class also exhibit potent antimicrobial, anti-inflammatory, and analgesic properties. nih.govbohrium.com The underlying mechanisms for these activities are a subject of ongoing investigation, with structure-activity relationship (SAR) studies providing crucial insights into how molecular modifications influence therapeutic potential.
The primary mechanism of anticoagulant action for 4-hydroxycoumarin derivatives is the inhibition of the enzyme Vitamin K epoxide reductase. drugbank.com This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.
Specifically, 4-hydroxycoumarins act as vitamin K antagonists. drugbank.com They prevent the reduction of vitamin K epoxide to vitamin K, a step necessary for the γ-carboxylation of glutamate (B1630785) residues in pro-coagulant proteins, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X. nih.gov Without this carboxylation, these clotting factors are biologically inactive, leading to a disruption of the coagulation cascade and a reduction in thrombus formation. drugbank.comnih.gov
Structure-activity relationship studies have shown that the 4-hydroxy group is essential for this activity. The substituent at the 3-position of the coumarin (B35378) ring significantly influences the potency and pharmacokinetic properties of the molecule. For instance, the introduction of a lipophilic group at this position is a common feature of potent oral anticoagulants like warfarin (B611796). nih.gov The presence of an ethyl group at the C7 position, as in 7-Ethyl-4-hydroxy-2H-1-benzopyran-2-one, would primarily influence the molecule's lipophilicity and its interaction with the enzyme's binding site, potentially modulating its anticoagulant efficacy.
| Position | Substituent/Feature | Impact on Activity |
|---|---|---|
| C4 | -OH group | Essential for vitamin K antagonist mechanism. |
| C3 | Lipophilic/Aromatic group | Generally enhances potency; influences binding to Vitamin K epoxide reductase. |
| Benzene (B151609) Ring (C5-C8) | Halogens (e.g., Chlorine) | Can increase potency, particularly at the para-position of a phenyl ring at C3. nih.gov |
| Benzene Ring (C5-C8) | Electron-withdrawing groups | May modulate binding affinity and overall activity. |
Derivatives of the 2H-1-benzopyran-2-one scaffold have demonstrated a broad spectrum of antimicrobial activities. researchgate.nethilarispublisher.com Research has explored their efficacy against various bacterial, fungal, and viral pathogens.
Antibacterial and Antifungal Activities: The antimicrobial mechanism of coumarin derivatives is often attributed to their ability to interfere with cellular processes, including damaging the cell membrane. mdpi.com Studies on various 4-hydroxycoumarin derivatives have confirmed activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, more so than against Gram-negative bacteria. nih.gov
Antiviral Activities: While specific antiviral studies on this compound are not extensively documented, the broader class of coumarins has been investigated for antiviral properties. nih.gov Some derivatives have shown potential, and this remains an area of active research.
| Position | Substituent/Feature | Impact on Activity |
|---|---|---|
| C3 & C7 | Disubstitution with various groups | Can lead to significant antifungal activity. hilarispublisher.com |
| Benzene Ring | -OH groups | Enhances antibacterial activity. mdpi.com |
| General | Electron-withdrawing groups (e.g., NO₂, acetate) | Favors antifungal activity. mdpi.com |
| General | Increased lipophilicity | May enhance cell membrane penetration. tandfonline.com |
Coumarin derivatives have been recognized for their anti-inflammatory properties. nih.govsemanticscholar.org The mechanisms underlying this activity often involve the modulation of key inflammatory pathways.
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the heightened production of prostaglandins (B1171923) during inflammation. nih.gov By inhibiting COX-2, these compounds can reduce the synthesis of inflammatory mediators. Furthermore, some 7-hydroxycoumarin derivatives have been shown to suppress the secretion of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This is achieved by inhibiting pathways like the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov
SAR studies indicate that substitutions on the coumarin nucleus significantly affect anti-inflammatory potential. For instance, studies on 6-amino-7-hydroxy-4-methylcoumarin derivatives found that certain substituents on the amino group led to anti-inflammatory activity surpassing that of the reference drug indomethacin (B1671933) in carrageenan-induced paw edema models. nih.gov The presence of a hydroxyl group at the C7 position, as seen in the parent structure of this compound, is a feature of many coumarins with noted anti-inflammatory and antioxidant activities. hilarispublisher.com
| Position | Substituent/Feature | Impact on Activity |
|---|---|---|
| C7 | -OH group | Common feature in compounds with anti-inflammatory activity. nih.govhilarispublisher.com |
| C6 & C7 | Amino and hydroxyl substitutions | Can be modified to produce potent anti-inflammatory agents. nih.gov |
| General | Modulation of lipophilicity | Influences interaction with inflammatory targets like COX enzymes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
